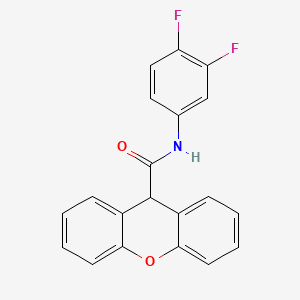

![molecular formula C14H13NO B5671548 2,4,8-三甲基呋并[3,2-c]喹啉](/img/structure/B5671548.png)

2,4,8-三甲基呋并[3,2-c]喹啉

描述

Synthesis Analysis

The synthesis of related quinoline derivatives involves novel and eco-compatible methods. One approach includes a pseudo-four-component reaction using trimethyl glycine betaine-based sustainable catalysts, achieving high yields and excellent diastereoselectivity (Patel & Patel, 2019). Another method involves direct oxidative C-H cyanation of quinoline derivatives using trimethylsilyl cyanide, with catalysis by vanadium-containing heteropoly acids (Yamaguchi et al., 2015).

Molecular Structure Analysis

Spectral analysis techniques such as FT-IR, 1H NMR, 13C NMR, and UV-visible spectroscopy are employed to characterize the molecular structure of quinoline derivatives. Density Functional Theory (DFT) calculations aid in understanding the molecular geometry, hyperconjugative interactions, and reactivity descriptors, highlighting the complex's nonlinear optical behavior and identifying reactive sites for nucleophilic attack (Fatma, Bishnoi, & Verma, 2015).

Chemical Reactions and Properties

Quinoline derivatives exhibit various chemical reactions, including cyclization-alkoxycarbonylation for synthesizing benzoxazines, quinazolin-ones, and quinoline-ones. The reaction conditions and mechanisms have been optimized for efficiency and selectivity (Costa et al., 2004). The reactivity of bifunctional ambiphilic molecules, such as 8-(dimesitylboryl)quinoline, demonstrates the coordination complexity and the influence of ambiphilic sites on hydrolysis and metal complex formation (Son, Pudenz, & Hoefelmeyer, 2010).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various conditions. For instance, the diastereoisomer of a furo[3,2-c]quinoline imine Diels-Alder adduct reveals insights into molecular conformations and intermolecular interactions (Ravikumar et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, play a significant role in the application of quinoline derivatives. The study of 2,3,3-trimethyl-3H-pyrrolo[3,2-c]quinolines and their conversion into polymethine dyes illustrates the potential for developing new materials with specific optical properties (Mikhailenko et al., 1982).

科学研究应用

对利什曼原虫 APRT 酶的抑制与 2,4,8-三甲基呋并[3,2-c]喹啉相关的化合物 4,7,8-三甲氧基呋并[2,3-b]喹啉对利什曼原虫(一种热带寄生虫)中的腺嘌呤磷酸核糖转移酶 (APRT) 酶表现出抑制活性。这可能对治疗由这种寄生虫引起的疾病产生影响 (Napolitano 等人,2003).

聚次甲基染料的合成与 2,4,8-三甲基呋并[3,2-c]喹啉类似的吡咯并[3,2-c]喹啉衍生物用于形成季盐,从而产生聚次甲基染料。这些染料在具有不同酸度的溶液中具有独特的吸收光谱,表明在材料科学和化学领域具有潜在应用 (Mikhailenko 等人,1982).

过渡金属催化的 C-H 官能化包括类似于 2,4,8-三甲基呋并[3,2-c]喹啉的化合物的喹啉大家族经历了过渡金属催化的 C-H 官能化。这一过程对于合成各种取代的喹啉非常重要,在药物和材料科学研究中很有用 (Iwai & Sawamura,2015).

生物质合成与 2,4,8-三甲基呋并[3,2-c]喹啉类似的一类吲哚并[3,2-c]喹啉可以由糠醛合成,糠醛是从农业和林业废弃物等生物质中衍生的产物。这种合成方法用于生产抗疟疾生物碱及其衍生物,表明其在医药化学中的潜力 (Uchuskin 等人,2012).

有机-无机二极管中的光伏特性与 2,4,8-三甲基呋并[3,2-c]喹啉密切相关的吡喃并[3,2-c]喹啉衍生物在用于有机-无机异质结二极管时表现出光伏特性。这些化合物在太阳能转换和光电二极管技术中显示出潜力 (Zeyada 等人,2016).

缓蚀喹啉及其衍生物以其防腐蚀性能而广为人知。这些化合物,包括类似于 2,4,8-三甲基呋并[3,2-c]喹啉的化合物,与金属表面有效地形成稳定的螯合物,表明在缓蚀和材料保护中的应用 (Verma 等人,2020).

抗氧化活性与 2,4,8-三甲基呋并[3,2-c]喹啉相关的化合物,如 7,7,9-三甲基-6,7-二氢呋并[3,2-f]喹啉,表现出显着的抗氧化活性。这为化学和药理学中开辟了潜在的应用,特别是在开发新的抗氧化剂方面 (Kuzmin 等人,2008).

DSC 和理化性质研究吡啶并喹啉衍生物(与 2,4,8-三甲基呋并[3,2-c]喹啉相关)的理化性质研究,包括差示扫描量热法 (DSC) 和傅里叶变换红外光谱仪 (FTIR) 分析,可以深入了解这些化合物在制药和化学应用中的稳定性和相容性 (Abbas 等人,2008).

属性

IUPAC Name |

2,4,8-trimethylfuro[3,2-c]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-8-4-5-13-12(6-8)14-11(10(3)15-13)7-9(2)16-14/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJIWMACJMSMBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=C(N=C2C=C1)C)C=C(O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5671465.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5671474.png)

![2-(3-phenylpropyl)-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5671482.png)

![5-methyl-N-{2-[1-(methylsulfonyl)piperidin-2-yl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5671483.png)

![2-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5671500.png)

![2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5671502.png)

![2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5671516.png)

![2-ethyl-8-[4-(3-piperidinylmethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5671534.png)

![N-[(1R)-1-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5671541.png)

![3-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5671570.png)